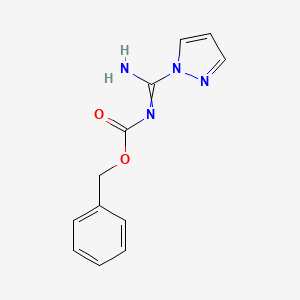

N-Cbz-pyrazole-1-carboxamidine

説明

Significance of the Pyrazole (B372694) Scaffold in Organic Synthesis

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in organic and medicinal chemistry. alfa-chemistry.comalfa-chemistry.com This aromatic system is a "privileged scaffold," meaning it is a common structural motif in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. highfine.comtcichemicals.com The pyrazole core can act as both a hydrogen bond donor (at the N-H position) and acceptor (at the sp2-hybridized nitrogen), and its different ring positions offer sites for various chemical modifications. guidechem.com The versatility of pyrazole synthesis, often achieved through the condensation of hydrazines with 1,3-dicarbonyl compounds, allows for the creation of a diverse library of substituted pyrazoles for further chemical exploration. highfine.com

Role of the Guanidine (B92328) Functionality in Chemical Transformations

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is one of the strongest organic bases. sigmaaldrich.com This high basicity stems from the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. sigmaaldrich.com In chemical transformations, guanidines and their derivatives are utilized not only as strong Brønsted bases but also as catalysts and ligands in metal-catalyzed reactions. sigmaaldrich.comtcichemicals.com The guanidinylation of amines, the process of adding a guanidine group, is a significant transformation in synthetic and medicinal chemistry, often employed to modify the biological activity of molecules. tcichemicals.com Reagents like pyrazole-1-carboxamidine derivatives are effective guanylating agents due to the good leaving group ability of the pyrazole moiety.

The Carbobenzyloxy (Cbz) Protecting Group in Amine and Carbamate (B1207046) Chemistry

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. Introduced by reacting an amine with benzyl (B1604629) chloroformate, the Cbz group forms a stable carbamate that masks the nucleophilicity and basicity of the amine. This stability allows other chemical reactions to be performed on the molecule without affecting the protected amine. A key advantage of the Cbz group is its selective removal under mild, non-acidic and non-basic conditions, typically through catalytic hydrogenation (hydrogenolysis), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. This orthogonality to many other protecting groups makes it a valuable tool in multi-step syntheses.

Detailed Research Findings

N-Cbz-pyrazole-1-carboxamidine serves primarily as a reagent in organic synthesis, specifically for the introduction of a Cbz-protected guanidinyl group onto primary and secondary amines. The presence of the electron-withdrawing Cbz group and the pyrazole leaving group makes the central carbon of the carboxamidine moiety highly electrophilic and susceptible to nucleophilic attack by amines.

The synthesis of this compound can be achieved by reacting 1H-pyrazole-1-carboxamidine with benzyl chloroformate. This reaction selectively introduces a single Cbz group onto the carboxamidine nitrogen.

| Property | Value |

| CAS Number | 152120-62-2 |

| Molecular Formula | C₁₂H₁₂N₄O₂ |

| Molecular Weight | 244.25 g/mol |

| Appearance | White to almost white powder/crystal |

| Melting Point | 106-110 °C |

Table 1: Physicochemical Properties of this compound

The primary application of this compound is as a guanylating agent. It reacts with various amines to yield N-Cbz protected guanidines. This reaction is often carried out in a suitable organic solvent. The resulting protected guanidine can then be deprotected, typically via hydrogenolysis, to afford the corresponding monosubstituted guanidine.

Structure

3D Structure

特性

CAS番号 |

152120-62-2 |

|---|---|

分子式 |

C12H12N4O2 |

分子量 |

244.25 g/mol |

IUPAC名 |

benzyl (NE)-N-[amino(pyrazol-1-yl)methylidene]carbamate |

InChI |

InChI=1S/C12H12N4O2/c13-11(16-8-4-7-14-16)15-12(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,15,17) |

InChIキー |

BXUMISWXFKCEIA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)N=C(N)N2C=CC=N2 |

異性体SMILES |

C1=CC=C(C=C1)COC(=O)/N=C(\N)/N2C=CC=N2 |

正規SMILES |

C1=CC=C(C=C1)COC(=O)N=C(N)N2C=CC=N2 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthetic Pathways and Methodologies for N Cbz Pyrazole 1 Carboxamidine

Precursor Synthesis: 1H-Pyrazole-1-carboxamidine Derivatives

The foundational step in synthesizing N-Cbz-pyrazole-1-carboxamidine is the preparation of 1H-pyrazole-1-carboxamidine, typically isolated as a hydrohalide salt.

Approaches to 1H-Pyrazole-1-carboxamidine Hydrohalides

The synthesis of 1H-pyrazole-1-carboxamidine hydrohalides, such as the hydrochloride or hydrobromide salts, is commonly achieved through the reaction of pyrazole (B372694) with cyanamide (B42294) in the presence of a gaseous hydrogen halide. google.com This method is favored for its directness and efficiency.

A prevalent procedure involves reacting pyrazole and cyanamide in an aprotic solvent. google.com One established method describes adding a 4 N solution of hydrogen chloride in p-dioxane to a mixture of pyrazole and cyanamide. wiley.com The reaction mixture is warmed, leading to the crystallization of the product, 1H-pyrazole-1-carboxamidine hydrochloride. wiley.com This salt is a stable, non-hygroscopic, white crystalline solid. wiley.com

Alternative approaches have been explored to circumvent issues associated with certain solvents. For instance, the use of p-dioxane poses a significant drawback due to its potential to form explosive peroxides. google.com Earlier methods using aqueous cyanamide and an acid were also found to be disadvantageous due to the generation of organically contaminated wastewater. google.com

The general reaction can be summarized as: Pyrazole + Cyanamide + HX (in aprotic solvent) → 1H-Pyrazole-1-carboxamidine·HX Where HX represents a hydrogen halide like HCl or HBr. google.com

Introduction of the Carbobenzyloxy Group to Pyrazole-1-carboxamidine Scaffolds

Once the 1H-pyrazole-1-carboxamidine precursor is obtained, the next phase involves the introduction of the carbobenzyloxy (Cbz) group. This is a crucial protection step to modulate the reactivity of the amidine moiety.

Protection Strategies for Amidine Moieties (e.g., using Cbz-Cl or Cbz₂O)

The Cbz group is a widely used amine-protecting group in organic synthesis. It is typically introduced by reacting the amine-containing substrate with benzyl (B1604629) chloroformate (Cbz-Cl) or dibenzyl dicarbonate (B1257347) (Cbz₂O) in the presence of a suitable base. For the guanylation of amines, which is a related transformation, reagents like 1H-pyrazole-1-carboxamidine hydrochloride are employed. acs.org The protection of the amidine group itself follows similar principles of N-acylation.

The protection of the 1H-pyrazole-1-carboxamidine would involve the reaction of its free base form with Cbz-Cl. The free base can be generated in situ from the hydrochloride salt using a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine. wiley.comgoogle.com.na The nucleophilic nitrogen of the amidine then attacks the electrophilic carbonyl carbon of the benzyl chloroformate, leading to the formation of this compound and the corresponding chloride salt of the base.

General Reaction Scheme:

1H-Pyrazole-1-carboxamidine·HCl + Base → 1H-Pyrazole-1-carboxamidine (free base) + Base·HCl

1H-Pyrazole-1-carboxamidine (free base) + Cbz-Cl → this compound + HCl

Comparative Analysis with Other Protecting Groups (e.g., Boc)

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a well-known reagent for guanylation reactions. researchgate.net It is prepared by reacting 1H-pyrazole-1-carboxamidine hydrochloride with di-tert-butyl dicarbonate. The Boc groups can be removed under acidic conditions, for example, using trifluoroacetic acid (TFA). researchgate.net

A comparative analysis highlights the different stabilities and cleavage conditions for Cbz and Boc groups:

| Protecting Group | Introduction Reagent | Cleavage Condition | Key Advantages | Potential Issues |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. | Requires catalytic hydrogenation for removal, which may not be compatible with other functional groups like alkenes or alkynes. |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidolysis (e.g., TFA, HCl) | Easily removed under mild acidic conditions. | Labile to strong acids. Cleavage of di-Boc derivatives can sometimes lead to product mixtures. researchgate.net |

In some syntheses, attempts to use a di-Boc protected pyrazole carboxamide followed by Boc-group cleavage with TFA resulted in a mixture of products, complicating purification. researchgate.net This highlights a potential advantage of the Cbz group if its removal by hydrogenolysis is compatible with the target molecule's structure. The choice between Cbz and Boc is therefore a strategic one, balancing stability, ease of removal, and potential side reactions.

Optimization of Synthetic Routes for this compound Derivatives

Optimization of the synthetic route to this compound derivatives focuses on efficiency, reagent selection, and reaction conditions. The use of 1H-pyrazole-1-carboxamidine hydrochloride as a guanylating agent is well-established for its ability to react with amines to form guanidines. acs.org This reactivity is harnessed and controlled by the protecting groups.

The development of reagents like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine has been optimized for the synthesis of guanidines, offering a comparison point for efficiency. researchgate.netorganic-chemistry.org Furthermore, the use of microwave-assisted synthesis has been shown to significantly accelerate the amidination of amines using pyrazole-1-carboxamidine derivatives, suggesting a potential avenue for optimizing the synthesis of Cbz-protected analogues as well. organic-chemistry.org

The synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has been a focus of optimization, as it is a valuable reagent. researchgate.net Lessons from these optimizations, such as careful control of stoichiometry and reaction temperature, can be applied to the synthesis of the Cbz-protected counterpart. For instance, the selection of the base and solvent for the protection step is crucial to ensure high yields and minimize side products. The use of a non-nucleophilic base is important to prevent it from competing with the amidine in reacting with Cbz-Cl.

Ultimately, an optimized route for a specific this compound derivative would involve:

An efficient and safe synthesis of the 1H-pyrazole-1-carboxamidine hydrohalide precursor, avoiding hazardous reagents and waste streams. google.com

A high-yielding Cbz-protection step using carefully selected bases and solvents to ensure clean conversion to the desired product.

Chemical Reactivity and Synthetic Utility of N Cbz Pyrazole 1 Carboxamidine As a Reagent

Guanidinylation of Amines using N-Cbz-pyrazole-1-carboxamidine Analogues

The guanidinylation of amines using N,N'-diprotected-1H-pyrazole-1-carboxamidines is a cornerstone of their synthetic application. These reagents provide a reliable method for converting both primary and secondary amines into their corresponding protected guanidines. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the pyrazole-1-carboxamidine, leading to the displacement of the pyrazole (B372694) moiety. The choice of protecting group (e.g., Cbz or Boc) allows for compatibility with various synthetic strategies, particularly in peptide chemistry. nih.govspringernature.com

Reactions with Primary Amines

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine and its Boc-protected analogue, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, react efficiently with a wide range of primary amines. researchgate.nettcichemicals.com The reactions are typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at room temperature. tcichemicals.comtcichemicals.com The process is generally high-yielding and tolerates various functional groups within the amine substrate. For instance, the reaction of N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine with 4-bromophenethylamine (B146110) in THF at room temperature for 24 hours results in the desired guanidinylated product in 85% yield. tcichemicals.com Similarly, aniline (B41778), a less nucleophilic aromatic amine, reacts with the same reagent to provide the product in 94% yield. tcichemicals.com The use of these reagents avoids the harsh conditions or toxic promoters like mercury salts that are sometimes required with other guanidinylating agents. researchgate.net

Table 1: Guanidinylation of Primary Amines with N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine

| Amine Substrate | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromophenethylamine | THF | 24 h | 85 | tcichemicals.com |

Reactions with Secondary Amines

While primary amines react readily, the guanidinylation of secondary amines with pyrazole-1-carboxamidine reagents can also be achieved, although they may exhibit different reactivity based on steric hindrance. scholaris.canih.gov The increased electrophilicity of the N,N'-diprotected reagents makes them suitable for reacting with less nucleophilic or sterically hindered secondary amines. scholaris.cascholaris.ca These reactions are crucial for the synthesis of complex molecules and N,N'-disubstituted guanidines. Research has shown that N,N'-diprotected pyrazole-1-carboxamidines are effective for the guanidinylation of both sterically unhindered primary and secondary aliphatic amines. scholaris.ca

Stereoselective Guanidinylation Applications

A significant application of this compound and its analogues is in stereoselective synthesis, where maintaining the chirality of a substrate is critical. These reagents have been successfully used in the synthesis of complex natural products where the stereochemistry of an amino group needs to be preserved during its conversion to a guanidine (B92328). For example, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a key reagent in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin. chemicalbook.comscbt.comfishersci.be The mild reaction conditions offered by the pyrazole-based reagents are advantageous in preventing epimerization or other side reactions that could compromise the stereochemical integrity of the molecule.

Application in Peptide Synthesis and Modified Peptides

The guanidinium (B1211019) group, the functional moiety of the amino acid arginine, plays a critical role in the biological activity of many peptides due to its ability to form salt bridges and hydrogen bonds. springernature.comcsic.es Consequently, reagents that can introduce this group into peptide structures are of great importance. This compound and its analogues are well-suited for this purpose, enabling the modification of peptides and the synthesis of arginine mimetics. csic.es

Incorporation of Guanidine Moieties into Peptide Chains

These reagents allow for the conversion of primary amino groups, such as the side chain of lysine (B10760008) or ornithine, into guanidinium groups, effectively transforming them into arginine or homoarginine residues, respectively. nih.govgoogle.com This modification can be performed on fully assembled peptides or on amino acid building blocks prior to their incorporation into a peptide sequence. The reaction is compatible with standard peptide synthesis protecting group strategies. nih.gov For example, the ε-amino group of a lysine residue within a peptide can be selectively guanidinylated. researchgate.net This chemical transformation is valuable for structure-activity relationship (SAR) studies, where researchers explore the importance of the guanidinium group at specific positions for a peptide's biological function. nih.gov

Solid-Phase Guanidinylation Methodologies

The compatibility of pyrazole-1-carboxamidine reagents with solid-phase peptide synthesis (SPPS) is a major advantage. springernature.comnih.gov Guanidinylation can be performed directly on a resin-bound peptide. nih.govnih.gov In a typical procedure, the N-terminal amino group or a side-chain amino group (e.g., of ornithine or lysine) is deprotected and then treated with the guanidinylating reagent. google.com While reagents like 1H-pyrazole-1-carboxamidine hydrochloride have been used, they sometimes require prolonged reaction times or a large excess of the reagent to achieve complete conversion on a solid support. nih.gov In contrast, the diprotected analogues, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, often provide more efficient and rapid guanidinylation. nih.gov These solid-phase methods are essential for the efficient production of modified peptide libraries for drug discovery and other biomedical research. nih.govrsc.org For instance, a resin-bound peptide containing an ornithine residue can have its side-chain amino group converted to a Boc-protected arginine analogue, which can then be deprotected in a subsequent step. google.com

Table 2: Summary of Solid-Phase Guanidinylation Reagents

| Reagent | Key Features | Compatibility | Reference |

|---|---|---|---|

| 1H-Pyrazole-1-carboxamidine hydrochloride | Direct formation of monosubstituted guanidines. | Compatible with Fmoc-SPPS, but may require excess reagent and long reaction times. | nih.govnih.gov |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | High reactivity, mild conditions, affords protected guanidines. | Compatible with both Boc- and Fmoc-SPPS. | nih.govspringernature.com |

Synthesis of Diverse Guanidine Derivatives

The primary application of this compound lies in its reaction with primary and secondary amines to form protected guanidines. This method is noted for its mild conditions and high yields. researchgate.net

N,N'-Bis(carbobenzoxy)-1H-pyrazole-1-carboxamidine reacts readily with various amines to produce N,N'-disubstituted guanidines. The reaction typically proceeds at room temperature in a suitable solvent like tetrahydrofuran (THF). scholaris.catcichemicals.com This method is effective for a range of amines, including sterically unhindered primary and secondary aliphatic amines, as well as less nucleophilic amines like aniline. scholaris.ca

For instance, the reaction of N,N'-bis(carbobenzoxy)-1H-pyrazole-1-carboxamidine with aniline in THF at room temperature for 22 hours results in the corresponding bis-Cbz guanidine derivative in 94% yield. tcichemicals.com Similarly, reacting it with 4-bromophenethylamine in THF at ambient temperature for a day yields the guanidinylated product in 85% yield. tcichemicals.com The use of N,N'-di-Boc-1H-pyrazole-1-carboxamidine, a related reagent, has also been shown to be effective, providing guanidines in yields ranging from 14-92% after deprotection. researchgate.net

The general procedure involves stirring the pyrazole derivative with the amine, followed by purification via column chromatography. tcichemicals.com

Table 1: Synthesis of N,N'-Disubstituted Guanidines using N,N'-Bis(carbobenzoxy)-1H-pyrazole-1-carboxamidine

| Amine | Product | Yield (%) | Reference |

| Aniline | N,N'-Bis(benzyloxycarbonyl)guanidino-benzene | 94 | tcichemicals.com |

| 4-Bromophenethylamine | N-(4-Bromophenethyl)-N',N''-bis(benzyloxycarbonyl)guanidine | 85 | tcichemicals.com |

| Allylamine | N-Allyl-N'-carbobenzyloxyguanidine | 82 | tcichemicals.com |

The utility of pyrazole-based guanylating agents extends to the synthesis of more complex structures, including bicyclic guanidine alkaloids. For example, N,N'-di-Boc-1H-pyrazole-1-carboxamidine has been instrumental in the stereoselective synthesis of (+)-monanchorin. chemicalbook.com While direct synthesis of bis-guanidinium derivatives using this compound is not extensively detailed in the provided context, the principle of its reactivity with amino groups suggests its applicability in constructing such complex scaffolds by reacting with substrates containing multiple amine functionalities.

Utility in Heterocyclic Chemistry beyond Direct Guanidinylation

Beyond its primary role as a guanylating agent, this compound and its analogs serve as valuable precursors in heterocyclic synthesis.

One significant application is in the Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones. Pyrazole carboxamidine hydrochloride can be used as a key component in this reaction, condensing with a β-ketoester and an aldehyde to form 2-imino-5-carboxy-3,4-dihydropyrimidines. nih.gov This approach provides a concise route to a class of heterocycles that were previously difficult to synthesize in good yields. The reaction proceeds in moderate to good yields (58-73%) and offers a versatile method for creating substituted dihydropyrimidines. nih.gov

Furthermore, protected guanidines derived from pyrazole-carboxamidines can undergo intramolecular cyclization reactions to form various nitrogen-containing heterocycles. For example, bis-Cbz-protected guanidines have been used in palladium-mediated π-allyl cyclization reactions to create five- and six-membered heterocyclic rings in high yields. researchgate.net This strategy has been employed in the solid-phase synthesis of N-cycloguanidinyl-formyl peptides, where the guanidinylation of an α-amino group is a key step, followed by cleavage and cyclization. researchgate.net

Mechanistic Insights into Reactions Involving N Cbz Pyrazole 1 Carboxamidine

Reaction Mechanisms of Guanidinylation Reactions

The primary application of N-Cbz-pyrazole-1-carboxamidine is in guanidinylation reactions, which involve the transfer of the Cbz-protected guanidinyl moiety to a nucleophilic amine. The reaction proceeds through a well-established nucleophilic substitution mechanism.

The core of the reagent features a carboxamidine carbon atom bonded to the pyrazole (B372694) ring and two Cbz-protected nitrogen atoms. This central carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen atoms and the pyrazole ring. The reaction is initiated by the nucleophilic attack of a primary or secondary amine on this electrophilic carbon.

The general mechanism can be summarized in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate amine attacks the electrophilic carbon of the this compound.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Leaving Group Departure: The stable pyrazole anion is eliminated, collapsing the intermediate.

Proton Transfer: A final proton transfer step yields the neutral, protected guanidine (B92328) product and pyrazole.

Influence of Protecting Groups on Reaction Pathways

Protecting groups are fundamental to the synthetic utility of guanidinylation reagents, managing the high basicity and nucleophilicity of the resulting guanidine functional group. nih.govnih.gov The choice of the benzyloxycarbonyl (Cbz) group in this compound significantly influences the reagent's reactivity and the subsequent reaction pathways.

The two Cbz groups have a profound electronic effect on the reagent. As urethane moieties, they are strongly electron-withdrawing, which significantly enhances the electrophilicity of the central carboxamidine carbon. This increased electrophilicity makes the reagent highly reactive towards even weakly nucleophilic amines. nih.gov Some studies note that Cbz-protected pyrazole carboxamidines can be more reactive than their Boc-protected counterparts. chemicalbook.com

Furthermore, the Cbz group provides crucial orthogonality in multi-step syntheses. total-synthesis.com It is stable under a range of acidic and basic conditions used to remove other common protecting groups, such as the tert-Butoxycarbonyl (Boc) group. masterorganicchemistry.com This stability allows chemists to perform a direct guanidinylation early in a synthetic sequence, carrying the robustly protected guanidine through several steps before its final deprotection. nih.govnih.gov This "direct guanidinylation" strategy can streamline complex syntheses by reducing the number of steps typically associated with masking and unmasking a latent amine precursor. nih.gov

The steric bulk of the Cbz groups can also play a role, potentially influencing the regioselectivity of the reaction with substrates containing multiple nucleophilic sites, although this is generally less of a factor than the electronic effects.

Mechanisms of Cbz Deprotection Relevant to Product Isolation

Catalytic Hydrogenolysis: This is the most common and generally mildest method for Cbz group cleavage. masterorganicchemistry.comscientificupdate.com The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). taylorfrancis.com The mechanism involves two main stages:

Hydrogenolysis of the Benzyl-Oxygen Bond: The catalyst facilitates the cleavage of the C-O bond of the benzyl (B1604629) ester, producing an unstable carbamic acid intermediate and toluene. taylorfrancis.com

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and the free, deprotected amine (in this case, the guanidine). total-synthesis.comtaylorfrancis.com

Acid-Mediated Cleavage: While the Cbz group is relatively stable to acid, it can be cleaved under harsh acidic conditions, such as with hydrogen bromide (HBr) in acetic acid. highfine.com This pathway proceeds via an Sₙ2 mechanism where the bromide ion attacks the benzylic carbon, leading to the cleavage of the benzyl-oxygen bond. total-synthesis.com

Nucleophilic Cleavage: For substrates that are sensitive to catalytic hydrogenation (e.g., those containing reducible alkenes or aryl halides), alternative nucleophilic deprotection methods have been developed. scientificupdate.com One such method involves the use of a thiol, like 2-mercaptoethanol or sodium methanethiolate, as the nucleophile. scientificupdate.comnih.gov The mechanism is a direct Sₙ2 attack by the thiolate anion on the benzylic carbon of the Cbz group. This attack displaces the carbamate (B1207046) as a leaving group, which then decarboxylates to yield the free guanidine. This method is particularly valuable as it avoids the use of heavy metals and harsh reducing or acidic conditions. scientificupdate.com

| Method | Reagents | Key Mechanistic Step | Advantages |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Cleavage of benzyl C-O bond via catalytic reduction | Mild, high-yielding, clean byproducts (toluene, CO₂) |

| Acidolysis | HBr in Acetic Acid | Sₙ2 attack by bromide on benzylic carbon | Useful when hydrogenation is not feasible |

| Nucleophilic Cleavage | Thiols (e.g., 2-mercaptoethanol) | Sₙ2 attack by thiolate on benzylic carbon | Tolerates hydrogenation-sensitive groups (e.g., aryl halides) |

Theoretical and Computational Studies on Reactivity Profiles

While specific computational studies focusing exclusively on this compound are not extensively documented in readily available literature, theoretical methods such as Density Functional Theory (DFT) are widely applied to understand the reactivity of related pyrazole-carboxamide and pyrazole-carboxamidine systems. researchgate.netresearchgate.nettandfonline.com These studies provide significant mechanistic insights that are applicable to the Cbz-protected reagent.

Computational studies on pyrazole derivatives typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov For a guanidinylation reagent, the LUMO is often localized on the electrophilic carboxamidine carbon, indicating it as the site of nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution across the molecule, clearly identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. researchgate.net For this compound, an MEP map would show a strong positive potential around the central carbon, confirming its electrophilic character.

Calculation of Reactivity Descriptors: DFT can be used to calculate various descriptors such as chemical potential, hardness, softness, and electrophilicity index, which quantify the molecule's reactivity profile. asrjetsjournal.org

By applying these methods, researchers can predict the most likely sites for chemical reactions, analyze transition states, and calculate activation energy barriers, thereby providing a detailed theoretical model of the guanidinylation reaction pathway. Such studies on analogous systems confirm that the carboxamidine carbon is the primary electrophilic center and that the pyrazole ring functions as an effective leaving group, supporting the experimentally observed reaction mechanisms. tandfonline.comasrjetsjournal.org

Structural Modifications and Analogues of N Cbz Pyrazole 1 Carboxamidine

Other N-Protected Pyrazole-1-carboxamidine Analogues

The use of different N-protecting groups on the pyrazole-1-carboxamidine scaffold plays a crucial role in modulating the reactivity of the guanidinylating agent. The choice of protecting group can influence the stability of the reagent, the conditions required for the guanidinylation reaction, and the subsequent deprotection steps.

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a widely used guanidinylating reagent in organic synthesis. chemicalbook.com This compound features two tert-butoxycarbonyl (Boc) protecting groups on the carboxamidine moiety, which enhances its stability and allows for controlled reactions. chemimpex.com It appears as a white to off-white crystalline powder with a molecular formula of C₁₄H₂₂N₄O₄ and a molecular weight of 310.35 g/mol . sigmaaldrich.com The melting point of this compound is reported to be in the range of 85–90°C.

This reagent is particularly valuable for introducing the guanidine (B92328) functionality into molecules under mild conditions. 5z.com It is employed in the synthesis of various biologically active compounds, including anti-cancer and anti-inflammatory agents. One notable application is in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin. chemicalbook.comscbt.com The Boc protecting groups can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).

The synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine typically involves a two-step process. Initially, 1H-pyrazole-1-carboxamidine hydrochloride reacts with one equivalent of di-tert-butyl dicarbonate (B1257347) to form the mono-Boc derivative. chemicalbook.com Subsequent deprotonation with a base like sodium hydride or lithium hydride, followed by reaction with another equivalent of di-tert-butyl dicarbonate, yields the di-Boc protected product. chemicalbook.com5z.com

| Property | Value |

| IUPAC Name | tert-butyl N-[[N'-(tert-butoxycarbonyl)carbamimidoyl]-1H-pyrazol-1-yl]methanimidate |

| CAS Number | 152120-54-2 |

| Molecular Formula | C₁₄H₂₂N₄O₄ |

| Molecular Weight | 310.35 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 85-90 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

N-Boc-1H-pyrazole-1-carboximidamide

N-Boc-1H-pyrazole-1-carboximidamide is another important analogue that serves as a key intermediate in medicinal chemistry. chemimpex.com Featuring a single tert-butoxycarbonyl (Boc) protecting group, this compound offers a balance of stability and reactivity, making it a versatile tool for synthesizing pyrazole-based derivatives. chemimpex.com These derivatives have shown potential in the development of anti-inflammatory and anticancer therapies. chemimpex.com

The presence of the Boc group facilitates the introduction of various functional groups, enabling the construction of complex molecular architectures. chemimpex.com This reagent is particularly utilized in research focused on the development of pharmaceuticals for neurological disorders and in the formulation of agrochemicals. chemimpex.com

Unprotected 1H-Pyrazole-1-carboxamidine

The parent compound, 1H-Pyrazole-1-carboxamidine, typically available as a hydrochloride salt, is a versatile reagent in its own right. sigmaaldrich.com It is a potent inhibitor of nitric oxide synthase (NOS) isoforms, with an IC50 value of 0.2 microM for inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isoforms. nih.gov This inhibition is competitive with L-arginine. nih.gov

Beyond its biological activity, it is a key reagent for the guanylation of amines and finds application in peptide synthesis. sigmaaldrich.comacs.org It has been used in the preparation of guanidylated hollow fiber membranes and bis-guanidinium-cholesterol derivatives. sigmaaldrich.com

Substitution Effects on the Pyrazole (B372694) Ring and Carboxamidine Moiety

Modifications to the pyrazole ring and the carboxamidine group of pyrazole-1-carboxamidine analogues can significantly influence their reactivity and biological activity.

Substitution on the pyrazole ring has been shown to alter the potency and selectivity of these compounds as enzyme inhibitors. For instance, while the unsubstituted 1H-Pyrazole-1-carboxamidine inhibits all NOS isoforms to a similar extent, the introduction of a methyl group at the 3- or 4-position of the pyrazole ring leads to reduced potency but improved selectivity towards iNOS. nih.gov Specifically, 3-methyl- and 4-methyl-pyrazole-1-carboxamidine showed a preference for inhibiting iNOS. nih.gov The presence of methyl groups at the 3 and 5 positions, along with a phenylazo group at the 4-position, is another example of substitution that can impart unique chemical and potential biological properties. ontosight.aiontosight.ai

The carboxamidine moiety is crucial for the biological activity of these compounds, often acting as a mimic for naturally occurring molecules. ontosight.ai The protonation state of the carboxamidine group, often influenced by the formation of salts like hydrochlorides, can affect the compound's solubility and stability. ontosight.aiontosight.ai The nature of the substituent on the carboxamidine nitrogen, such as a nitro group in DMNPC, directly impacts its utility as a guanidinylating agent. organic-chemistry.org

Synthetic Routes to Related Pyrazole Carboxamidine Scaffolds

A variety of synthetic strategies have been developed to construct the pyrazole ring, which forms the core of these carboxamidine derivatives. These methods provide access to a diverse range of substituted pyrazoles that can be further functionalized.

Common approaches to pyrazole synthesis include:

Cyclocondensation Reactions : This is a traditional and versatile method involving the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com Variations include using α,β-unsaturated carbonyl compounds or vinyl ketones with a leaving group. mdpi.comsmolecule.com

1,3-Dipolar Cycloadditions : This method involves the reaction of diazoalkanes with alkynes to form the pyrazole ring. smolecule.comnih.gov

Multi-component Reactions : Some routes involve the copper-catalyzed three-component reaction of β-dimethylamino vinyl ketones, aryl halides, and hydrazines to produce N-substituted pyrazoles with high regioselectivity. mdpi.com

Metal-catalyzed Cross-coupling Reactions : Palladium, copper, and ruthenium catalysts have been employed to functionalize the pyrazole ring through the formation of new carbon-carbon and carbon-heteroatom bonds. smolecule.com

For the synthesis of the carboxamidine moiety itself, reagents like 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine and its polymer-bound variant have been used for the one-step transformation of primary and secondary amines into unprotected guanidines, often accelerated by microwave irradiation. organic-chemistry.org The polymer-bound reagent offers the advantage of being recyclable. organic-chemistry.org

The synthesis of N-protected analogues often starts from 1H-pyrazole-1-carboxamidine, followed by the introduction of protecting groups like Boc. 5z.com The synthesis of DMNPC, on the other hand, starts from N-amino-N'-nitroguanidine and a β-dicarbonyl compound. organic-chemistry.org These diverse synthetic methodologies allow for the creation of a wide array of pyrazole carboxamidine scaffolds tailored for specific applications in medicinal chemistry and organic synthesis.

Future Perspectives and Advanced Methodologies in Pyrazole Carboxamidine Chemistry

Development of Novel Guanidinylating Reagents and Methodologies

The guanidinium (B1211019) group is a critical pharmacophore found in numerous biologically active molecules. Its ability to form strong, directed hydrogen bonds makes it a key player in molecular recognition at physiological pH. The development of efficient and versatile guanidinylating reagents is therefore a cornerstone of medicinal chemistry. 1H-Pyrazole-1-carboxamidine hydrochloride has emerged as an attractive and widely used reagent for the guanylation of amines and in peptide synthesis. discofinechem.comacs.org

Researchers are continuously seeking to refine these reagents to enhance their reactivity, selectivity, and ease of use. One area of development focuses on modifying the pyrazole (B372694) ring with substituents to modulate the reactivity of the carboxamidine group. For instance, the introduction of electron-withdrawing groups can increase the electrophilicity of the reagent, leading to higher yields and faster reaction times. researchgate.net

Recent advancements include the development of solid-phase supported pyrazole-1-carboximidamide reagents. These reagents can be acylated to create potent agents for generating guanidines on solid supports, a technique that is highly amenable to the construction of chemical libraries. lookchemmall.com Furthermore, the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been optimized, providing a superior reagent for guanidinylation that offers high yields and is suitable for a wide range of amines without the need for an inert atmosphere. researchgate.netorganic-chemistry.org

The exploration of different protecting group strategies for the guanidinylating reagent is another active area of research. The use of Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) protecting groups is common, and the development of new protecting groups compatible with a wider range of reaction conditions is ongoing. researchgate.netd-nb.infoumich.edu For example, N,N′-di-Boc-1H-pyrazole-1-carboxamidine is a well-established reagent, and its utility has been compared with other guanidinylating agents like N,N′-bis-Boc-AP-triflylguanidine. researchgate.net

Table 1: Examples of Guanidinylating Reagents Based on Pyrazole Scaffolds

| Reagent Name | Key Features | Reference |

| 1H-Pyrazole-1-carboxamidine hydrochloride | Widely used for guanylation of amines and in peptide synthesis. | discofinechem.comacs.org |

| 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | High yields, suitable for a wide range of amines, no inert atmosphere required. | researchgate.netorganic-chemistry.org |

| N,N′-di-Boc-1H-pyrazole-1-carboxamidine | Established reagent for the synthesis of protected guanidines. | researchgate.netresearchgate.net |

| Acylated solid-phase supported pyrazole-1-carboximidamide | Potent reagent for generating guanidines on solid supports. | lookchemmall.com |

Advanced Synthetic Strategies for Pyrazole Carboxamidine Derivatives

The synthesis of pyrazole carboxamidine derivatives is evolving beyond traditional condensation reactions. Modern organic synthesis has provided a powerful toolkit of advanced strategies to construct these valuable molecules with greater efficiency, control, and diversity. mdpi.comjst.go.jp

Transition-Metal Catalysis: Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrazoles are no exception. mdpi.com Copper- and palladium-catalyzed cross-coupling reactions, for instance, are employed to form C-N and C-C bonds, enabling the attachment of various substituents to the pyrazole core. jst.go.jpuniurb.it These methods offer mild reaction conditions and broad substrate scope. For example, a copper-free protocol using in situ generated palladium nanoparticles has been developed for the regioselective synthesis of substituted pyrazoles. mdpi.com

Photoredox Reactions: Visible-light photoredox catalysis has emerged as a green and powerful tool in organic synthesis. organic-chemistry.org This strategy allows for the generation of reactive intermediates under mild conditions, often at room temperature and using air as the oxidant. mdpi.com Photoredox-catalyzed reactions have been successfully applied to the synthesis of pyrazoles through various pathways, including cycloadditions and cyclizations. mdpi.comtsijournals.com For example, a Ru(II)-catalyzed photoredox cycloaddition has been reported for the synthesis of 1,4-disubstituted pyrazoles. mdpi.com

Multicomponent Processes: Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org MCRs are particularly well-suited for the synthesis of pyrazole derivatives, allowing for the rapid generation of molecular diversity from simple building blocks. beilstein-journals.orgmdpi.comresearchgate.net These one-pot syntheses are often more environmentally friendly due to reduced solvent usage and fewer purification steps. acs.org A variety of pyrazole derivatives, including those with carboxamide functionalities, have been synthesized using MCRs. researchgate.net

Potential for High-Throughput Synthesis and Chemical Library Generation

The demand for new drug candidates has spurred the development of high-throughput synthesis (HTS) and the generation of chemical libraries. Pyrazole carboxamidine scaffolds are well-suited for these approaches due to the versatility of their synthesis and the ability to introduce a wide range of functional groups.

The use of solid-phase synthesis, as mentioned earlier with supported guanidinylating reagents, is a key enabling technology for HTS. lookchemmall.com By anchoring the pyrazole core or the amine substrate to a solid support, reagents and byproducts can be easily washed away, simplifying the purification process and allowing for parallel synthesis of many compounds.

Multicomponent reactions are also highly compatible with library generation. mdpi.com The combinatorial nature of MCRs means that a large number of derivatives can be synthesized by simply varying the starting materials. This allows for the rapid exploration of the chemical space around the pyrazole carboxamidine core, which is crucial for identifying structure-activity relationships (SAR) and optimizing lead compounds. nih.gov The development of robust and reliable MCRs for pyrazole synthesis is therefore a significant area of focus. mdpi.comresearchgate.net Computational modeling and high-throughput screening methods are also being integrated to guide the design and selection of compounds for these libraries. ontosight.ai

Emerging Research Directions in Pyrazole Scaffolds

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.govnih.gov This versatility continues to drive research into new applications for pyrazole-containing compounds.

Emerging research directions include:

Targeting Protein-Protein Interactions: The guanidinium group's ability to mimic the side chain of arginine makes pyrazole carboxamidines promising candidates for inhibiting protein-protein interactions where arginine recognition is key.

Development of Covalent Inhibitors: The strategic placement of reactive functional groups on the pyrazole ring could lead to the development of covalent inhibitors that form a permanent bond with their biological target, offering potential advantages in terms of potency and duration of action.

Exploration of Novel Biological Targets: As our understanding of disease biology grows, new potential drug targets are constantly being identified. The chemical diversity accessible through modern synthetic methods allows for the screening of pyrazole carboxamidine libraries against these emerging targets.

Application in Chemical Biology: Fluorescently tagged pyrazole derivatives can be used as chemical probes to study biological processes and visualize the localization of specific proteins or enzymes within cells.

The metabolic stability of the pyrazole nucleus is another factor contributing to its increasing presence in newly approved drugs and preclinical candidates. nih.gov As research continues to uncover the vast potential of this heterocyclic system, we can expect to see the emergence of many more innovative pyrazole-based therapeutics in the future. globalresearchonline.netontosight.ainih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Cbz-pyrazole-1-carboxamidine, and how do reaction conditions influence yield?

- Methodology :

- Cyclocondensation : React ethyl acetoacetate with phenylhydrazine and DMF-DMA to form pyrazole intermediates, followed by hydrolysis to carboxylic acids .

- Coupling Reactions : Use carbodiimide reagents (e.g., EDCI/HOBT) for amide bond formation between pyrazole-carboxylic acids and hydroxylamine derivatives .

- Protection Strategies : Introduce the Cbz (carbobenzyloxy) group via benzyl chloroformate under basic conditions to protect amidine functionalities .

- Key Considerations : Optimize solvent (DMF/H₂O mixtures), temperature (80–100°C), and stoichiometry to minimize side reactions. Low yields may arise from steric hindrance or incomplete deprotection .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Techniques :

- FT-IR/NMR : Confirm functional groups (e.g., Cbz carbonyl at ~1700 cm⁻¹ in IR; aromatic protons at δ 7.2–8.0 ppm in ¹H NMR) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks using programs like WinGX .

- HPLC-MS : Monitor purity and identify byproducts during synthesis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for improved bioactivity?

- Strategies :

- SAR Studies : Modify substituents on the pyrazole ring (e.g., methyl, phenyl) and Cbz group to enhance receptor binding. For example, bulky substituents may improve selectivity for targets like CB2 receptors .

- Protection-Deprotection : Use hydrogenolysis (H₂/Pd-C) for Cbz removal to generate free amidines without side reactions .

- Challenges : Address solubility issues in biological assays by introducing polar groups (e.g., hydroxyls) or using co-solvents like DMSO .

Q. How should researchers resolve contradictions in biological activity data for this compound analogs?

- Approach :

- Binding Assay Validation : Replicate experiments with standardized protocols (e.g., [³H]CP-55,940 competition binding for CB2 receptor affinity) and include positive controls (e.g., WIN55,212-2) .

- Structural Analysis : Compare crystallographic data to identify conformational differences impacting activity .

- Statistical Rigor : Apply ANOVA or regression models to assess significance of substituent effects on Ki values .

Q. What computational methods are suitable for predicting the interactions of this compound with biological targets?

- Tools :

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Use AutoDock Vina to simulate binding poses with receptors (e.g., CB2) and validate with pharmacophore models .

- Limitations : Account for solvent effects and protein flexibility in simulations to avoid false positives .

Experimental Design & Safety

Q. How can researchers design robust SAR studies for this compound derivatives?

- Framework :

- PICO Model : Define population (e.g., receptor subtype), intervention (structural modifications), comparison (baseline activity), and outcomes (Ki, IC₅₀) .

- FINER Criteria : Ensure studies are feasible (e.g., scalable synthesis), novel (new substituents), and ethically compliant (e.g., safe waste disposal) .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- PPE : Use nitrile gloves and fume hoods to avoid dermal/airborne exposure .

- Waste Management : Segregate halogenated byproducts and dispose via licensed hazardous waste services .

Data Presentation Example

| Derivative | Substituent (R) | CB2 Ki (nM) | Selectivity (CB2/CB1) | Reference |

|---|---|---|---|---|

| Compound 23 | Cyclopentyl | 12.4 | >100 | |

| Compound 26 | Adamantyl | 8.7 | >150 |

This table highlights substituent effects on CB2 receptor affinity, emphasizing the role of bulky groups in enhancing selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。